Ethyl 2-acetyl-3-(dimethylamino)acrylate

Description

BenchChem offers high-quality Ethyl 2-acetyl-3-(dimethylamino)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-acetyl-3-(dimethylamino)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

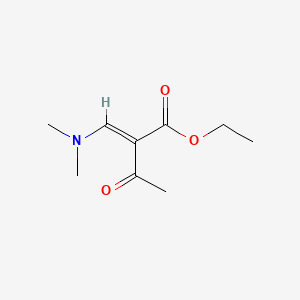

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSOVGAUOHMPLK-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N(C)C)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51145-57-4 | |

| Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ethyl 2-acetyl-3-(dimethylamino)acrylate CAS number 51145-57-4

An In-Depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS: 51145-57-4): A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery

Abstract

Ethyl 2-acetyl-3-(dimethylamino)acrylate, with CAS number 51145-57-4, is a highly functionalized and versatile organic building block. Classified as an enaminone, its unique electronic properties, characterized by a push-pull system, render it an invaluable precursor in the synthesis of a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and applications, with a particular focus on its role in the development of pharmacologically active molecules. Detailed mechanistic insights and practical experimental protocols are provided to empower researchers, scientists, and drug development professionals in leveraging the full potential of this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

Ethyl 2-acetyl-3-(dimethylamino)acrylate is typically a yellow oil or a low-melting solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 51145-57-4 | [1] |

| Molecular Formula | C9H15NO3 | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | Yellow oil or solid | [1][2] |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 128 °C at 0.2 mmHg | [1] |

| Density | ~1.038 g/cm³ (predicted) | [1] |

| Refractive Index | 1.5330-1.5370 | [1] |

| λmax | 304 nm (in 95% EtOH) | [1][3][4] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

| Storage | 2-8°C, sealed in dry, dark place | [1][5] |

Spectroscopic Analysis

A thorough understanding of the spectroscopic data is crucial for reaction monitoring and product characterization.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure.[1][3]

-

δ 7.68 (s, 1H): This singlet corresponds to the vinylic proton, which is deshielded due to the conjugation with both the carbonyl and the dimethylamino groups.

-

δ 4.23 (q, J = 7.1 Hz, 2H): A quartet representing the methylene protons (-CH2-) of the ethyl ester group, coupled to the adjacent methyl protons.

-

δ 3.04 (br s, 6H): A broad singlet for the six protons of the two methyl groups on the nitrogen atom. The broadening can be attributed to restricted rotation around the C-N bond.

-

δ 2.33 (s, 3H): A singlet for the three protons of the acetyl methyl group.

-

δ 1.33 (t, J = 7.1 Hz, 3H): A triplet for the methyl protons (-CH3) of the ethyl ester group, coupled to the adjacent methylene protons.

-

-

¹³C-NMR Spectroscopy: While less commonly cited in initial search results, the predicted ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons (acetyl and ester), the vinylic carbons, the ethyl group carbons, and the dimethylamino carbons, providing further structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, as well as the C=C stretching of the enamine system.

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate involves the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][3] This reaction is a classic example of the formation of an enaminone from a β-dicarbonyl compound.

Experimental Protocol

Reaction: Ethyl acetoacetate + N,N-Dimethylformamide dimethyl acetal → Ethyl 2-acetyl-3-(dimethylamino)acrylate + Methanol + Dimethylamine

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (1.1 eq)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal.

-

Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the excess N,N-dimethylformamide dimethyl acetal and the methanol byproduct by distillation at atmospheric pressure.

-

The crude product is then purified by vacuum distillation to afford the pure Ethyl 2-acetyl-3-(dimethylamino)acrylate as a yellow oil.[1][3]

Yield: Typically in the range of 70-80%.[1][3]

Causality of Experimental Choices

-

Reagents: Ethyl acetoacetate serves as the active methylene compound, while DMF-DMA acts as both a reagent and a dehydrating agent, providing the dimethylaminomethylene group. An excess of DMF-DMA is often used to drive the reaction to completion.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the condensation reaction.

-

Distillation: The removal of volatile byproducts (methanol and dimethylamine) and excess DMF-DMA by distillation is a critical step for purification. Vacuum distillation is employed for the final product due to its relatively high boiling point.

Caption: A streamlined workflow for the synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate.

Core Reactivity and Mechanistic Insights: The Power of the Enaminone

The synthetic utility of Ethyl 2-acetyl-3-(dimethylamino)acrylate stems from its enaminone scaffold, which features a conjugated system of an electron-donating amino group and two electron-withdrawing carbonyl groups. This "push-pull" electronic arrangement results in a molecule with multiple reactive sites, making it a versatile precursor for a wide range of chemical transformations.[6][7][8]

Ambident Reactivity Profile

The enaminone structure possesses both nucleophilic and electrophilic centers, allowing it to react with a diverse range of reagents.[7]

Caption: Ambident reactivity of the enaminone scaffold showing nucleophilic and electrophilic sites.

Role as a Michael Acceptor

The β-carbon of the enaminone is electrophilic and susceptible to nucleophilic attack in a Michael-type 1,4-conjugate addition.[3][9] This reactivity is fundamental to many of its applications.

Mechanism of Michael Addition:

Caption: Generalized mechanism of a Michael addition to the enaminone.

Utility in Cycloaddition Reactions: Synthesis of Pyrazoles

One of the most powerful applications of Ethyl 2-acetyl-3-(dimethylamino)acrylate is in the synthesis of five-membered heterocycles, such as pyrazoles. The reaction with hydrazine or its derivatives proceeds via a [3+2] cycloaddition-elimination sequence.[1][10][11]

Step-by-Step Mechanism for Pyrazole Synthesis:

-

Nucleophilic Attack: The hydrazine nitrogen attacks the electrophilic β-carbon of the enaminone.

-

Intramolecular Cyclization: The second nitrogen of the hydrazine attacks one of the carbonyl carbons.

-

Elimination: The intermediate undergoes elimination of water and dimethylamine to form the aromatic pyrazole ring.

Caption: Key steps in the synthesis of pyrazoles from Ethyl 2-acetyl-3-(dimethylamino)acrylate.

Synthesis of Pyrimidines

The reaction of Ethyl 2-acetyl-3-(dimethylamino)acrylate with amidines or guanidine provides a direct route to substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry.[8][12] The reaction proceeds through a condensation-cyclization pathway where the dimethylamino group acts as an excellent leaving group.[13]

Applications in Drug Development and Heterocyclic Synthesis

The versatility of Ethyl 2-acetyl-3-(dimethylamino)acrylate has led to its use in the synthesis of a wide range of biologically active molecules.

| Heterocycle Class | Reagent | Significance |

| Pyrazoles | Hydrazines | Anti-inflammatory, Analgesic |

| Pyrimidines | Amidines, Guanidine | Antiviral, Anticancer |

| Triazoles | Azides | Anticonvulsant, Antifungal |

| Pyridines | Active Methylene Compounds | CNS active agents |

Case Study: Synthesis of Rufinamide

Rufinamide is an anticonvulsant drug used to treat seizures associated with Lennox-Gastaut syndrome.[1] Its synthesis can be achieved using a derivative of dimethylamino acrylate in a key cycloaddition step.[1]

Synthetic Scheme for Rufinamide:

The synthesis involves the cycloaddition of an azide with a dimethylamino acrylate derivative, followed by amidation. The dimethylamino group facilitates the cycloaddition and is subsequently eliminated.[1]

Case Study: Synthesis of Allopurinol

Allopurinol is a medication used to decrease high blood uric acid levels and is a structural isomer of hypoxanthine. A facile synthesis of Allopurinol has been developed starting from ethyl-2-cyano-3-(dimethylamino)acrylate, a close analog of the title compound.[1] The synthesis involves reaction with hydrazine hydrate followed by cyclization with formamide.[1]

Safety and Handling

Ethyl 2-acetyl-3-(dimethylamino)acrylate is an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a powerful and versatile building block in modern organic synthesis. Its enaminone structure provides a unique combination of reactive sites that can be exploited for the efficient construction of a wide variety of heterocyclic systems. The demonstrated applications in the synthesis of important pharmaceutical agents like Rufinamide and Allopurinol underscore its significance in drug discovery and development. A thorough understanding of its reactivity and reaction mechanisms, as detailed in this guide, is key to unlocking its full potential in the laboratory.

References

-

Der Pharma Chemica. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. [Link]

-

ACS Publications. (2025, August 25). Ag(I)-Catalyzed Heterocyclization/[3 + 2] Cycloaddition of α-Alkynylenones with β-Enaminones: Tandem Access to Highly Substituted Cyclopenta[c]furans. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014, December 8). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. [Link]

-

PubChem. (n.d.). 2-(Dimethylamino)ethyl acrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). [2 + 2] Cycloadditions of Electron-Poor Acetylenes to Endocyclic Enaminones: Ring-Expansion Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. [Link]

-

ResearchGate. (n.d.). (PDF) Cycloaddition Reactions of Enamines. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 12: Pyrimidines. [Link]

-

PubMed. (2021, September 3). Iodine-Promoted Formal [3+2] Cycloaddition of Enaminone: Access to 2-Hydroxy-1,2-dihydro-pyrrol-3-ones with Quaternary Carbon Center. [Link]

- Google Patents. (n.d.). CN105367431A - 3-N,N-dimethylamino ethyl acrylate preparation method.

-

Green Chemistry (RSC Publishing). (n.d.). An electrochemical-enabled cascaded cyclization of enaminones with potassium thiocyanate and alcohols to access 2-alkoxythiazoles. [Link]

-

YouTube. (2018, May 10). Michael Addition Reaction Mechanism. [Link]

-

Taylor & Francis. (n.d.). Michael addition – Knowledge and References. [Link]

- Google Patents. (n.d.). EP2640711B1 - Improved process for the preparation of rufinamide.

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

- Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

DergiPark. (n.d.). 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

- Google Patents. (n.d.). WO2014121383A1 - A process for the preparation of rufinamide and intermediates thereof.

-

SpectraBase. (n.d.). ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Arkivoc. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]

- Google Patents. (n.d.). WO2010043849A1 - Process for the preparation of rufinamide.

-

ResearchGate. (n.d.). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 3 C NMR spectrum of the starting ethyl 2-cyanoacrylate. Retrieved from [Link]

-

MDPI. (2021, December 29). Cyclic Methacrylate Tetrahydropyrimidinones: Synthesis, Properties, (Co)Polymerization. [Link]

-

bioRxiv. (2024, February 21). Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. [Link]

-

ResearchGate. (n.d.). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Ethyl-2-acetyl-3-(dimethylamino)acrylate | CAS#:51145-57-4 | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-(Dimethylamino)ethyl acrylate synthesis - chemicalbook [chemicalbook.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. arkat-usa.org [arkat-usa.org]

Physicochemical Profiling and Synthetic Utility of Ethyl 2-acetyl-3-(dimethylamino)acrylate (EADA) in Heterocyclic Drug Development

Executive Summary

In modern drug discovery, the rapid and regioselective assembly of heterocyclic scaffolds is paramount. As a Senior Application Scientist, I frequently rely on enaminones as versatile, bifunctional building blocks to construct complex pyrimidines, pyrazoles, and pyridines. Ethyl 2-acetyl-3-(dimethylamino)acrylate (often abbreviated as EADA; CAS: 51145-57-4) stands out as a premier intermediate in this class.

EADA is characterized by its highly polarized "push-pull" alkene system, which dictates its unique physicochemical behavior and exceptional reactivity with binucleophiles. This whitepaper provides a comprehensive technical breakdown of EADA’s physicochemical properties, the mechanistic causality behind its reactivity, and a self-validating protocol for its synthesis and downstream application in pharmaceutical development.

Physicochemical Properties & Structural Dynamics

Understanding the physicochemical profile of EADA is critical for optimizing storage, handling, and reaction conditions. The compound exists at the boundary of a low-melting solid and a viscous liquid at ambient temperatures, driven by the strong dipole moment of its conjugated system.

Below is a consolidated table of its core quantitative properties, aggregated from authoritative chemical databases including [1] and [2].

| Property | Value | Causality / Relevance in Synthesis |

| IUPAC Name | Ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | Defines the strict stereochemical and functional geometry of the molecule[1]. |

| Molecular Weight | 185.22 g/mol | Low molecular weight ensures high atom economy during downstream cyclization reactions[1]. |

| Appearance | Pale red to yellow oil / Crystalline solid | Coloration is typical of conjugated enaminones, which absorb near the UV/Vis boundary (λmax ~304 nm)[2]. |

| Melting Point | 41 °C – 44 °C | Transitions between solid and liquid near room temperature; requires careful thermal management during transfer[2]. |

| Boiling Point | 125 °C – 130 °C (at 400 Pa / 0.2 mmHg) | High boiling point necessitates high-vacuum conditions for purification to avoid thermal degradation[2]. |

| Density | ~1.038 g/cm³ | Slightly denser than water, relevant for phase separations if aqueous workups are employed[2]. |

| Refractive Index | 1.5330 – 1.5370 | The high refractive index is a direct consequence of the highly delocalized π-electron cloud[2]. |

| Storage Conditions | 2–8 °C, dark, sealed under inert gas | Prevents ambient hydrolysis of the labile dimethylamino group and UV-induced E/Z isomerization[2]. |

Mechanistic Insight: The "Push-Pull" Enaminone System

The synthetic utility of EADA is entirely governed by its electronic architecture. It is a classic "push-pull" alkene. The dimethylamino group acts as a strong electron donor (+M effect), while the geminal acetyl and ethyl ester groups act as powerful electron acceptors (-M effect).

This electronic communication across the alkene bridge creates a highly polarized molecule. The β -carbon (attached to the nitrogen) becomes highly electrophilic, making it the primary site for nucleophilic attack. Conversely, the α -carbon is electron-rich but sterically hindered. This inherent polarization guarantees high regioselectivity when EADA is reacted with asymmetric binucleophiles (like substituted hydrazines).

Fig 1: Electronic push-pull dynamics dictating the regioselectivity of EADA.

Standardized Synthesis Protocol (Self-Validating Workflow)

A protocol is only as reliable as its built-in validation mechanisms. The following workflow details the synthesis of EADA from ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA)[2]. I have designed this as a self-validating system incorporating specific In-Process Controls (IPCs) to ensure intermediate integrity.

Methodology: Solvent-Free Condensation

Rationale: DMF-DMA acts as an efficient one-carbon synthon. Performing the reaction neat (solvent-free) maximizes molecular collision frequency, while the thermal expulsion of methanol drives the equilibrium irreversibly toward the enaminone product.

Step-by-Step Procedure:

-

Reagent Charging: In a flame-dried, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, charge Ethyl acetoacetate (79 mL, 0.62 mol)[2].

-

Addition: Slowly add DMF-DMA (100 mL, 0.68 mol). Causality: A ~10% molar excess of DMF-DMA ensures complete consumption of the β -keto ester and compensates for any evaporative loss through the condenser[2].

-

Thermal Condensation: Heat the neat mixture to gentle reflux (~100–105 °C) for exactly 1 hour. Causality: This specific temperature is required to continuously boil off the methanol byproduct, shifting Le Chatelier's principle toward product formation.

-

In-Process Control (IPC) via TLC: After 45 minutes, sample the reaction. Run a TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the starting material and the emergence of a highly UV-active spot (due to the conjugated enaminone) validates reaction completion.

-

Purification via Subtractive Distillation: Transfer the mixture to a short-path distillation apparatus. Apply reduced pressure to remove excess DMF-DMA and residual methanol. Causality: Subtractive distillation is strictly preferred over aqueous extraction to prevent the hydrolytic cleavage of the dimethylamino group.

-

Final Isolation: Distill the remaining residue under high vacuum (125-130 °C at 400 Pa) to afford EADA as a pale yellow/red oil that crystallizes upon cooling (Yield: ~74%)[2].

Self-Validation (NMR Fingerprinting): Do not proceed to downstream drug synthesis without verifying the structural integrity of EADA via 1 H-NMR (CDCl 3 ). You must observe:

-

δ 7.68 ppm (1H, s): The highly deshielded alkene proton.

-

δ 3.04 ppm (6H, br s): The N,N-dimethyl protons (broadened due to restricted rotation around the polarized C-N partial double bond).

-

δ 2.33 ppm (3H, s): The acetyl methyl group[2].

Downstream Applications in Heterocyclic Drug Design

Once validated, EADA serves as a linchpin for generating diverse pharmacological scaffolds. By reacting EADA with different binucleophiles, researchers can rapidly generate libraries of targeted therapeutics, such as kinase inhibitors (pyrimidines) or COX-2 inhibitors (pyrazoles)[3].

-

Pyrimidine Synthesis: Reacting EADA with guanidine hydrochloride and a strong base (e.g., sodium ethoxide) in refluxing ethanol forces the primary amine of guanidine to attack the electrophilic β -carbon of EADA. Subsequent elimination of dimethylamine and intramolecular cyclization with the acetyl group yields highly substituted 2-aminopyrimidines.

-

Pyrazole Synthesis: Reacting EADA with substituted hydrazines (e.g., phenylhydrazine) under mildly acidic conditions yields 1,5-disubstituted pyrazole-4-carboxylates. The acid catalyzes the initial attack and accelerates the expulsion of the dimethylamine leaving group[3].

Fig 2: Synthetic workflow from raw materials to active pharmaceutical heterocyclic scaffolds.

References

-

Fisher Scientific. "Ethyl 2-acetyl-3-(dimethylamino)acrylate, 95%, Thermo Scientific Chemicals". Fisher Scientific Catalog. URL:[Link]

-

PubChem. "Compound Summary for CID 2763877: ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate". National Center for Biotechnology Information. URL:[Link]

- Google Patents. "Heterocyclic Compounds and Their Uses (Patent Data referencing pyrazole and pyrimidine derivatives)". USPTO / Googleapis.

Sources

Spectroscopic Profiling of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide to Push-Pull Enamine Characterization

Executive Summary

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, MS) for Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS: 51145-57-4). Designed for researchers, analytical scientists, and drug development professionals, this guide elucidates the structural causality behind the compound's unique spectral signatures. By understanding the underlying quantum mechanical and resonance effects of its "push-pull" enamine system, scientists can establish highly accurate, self-validating analytical workflows.

Structural Dynamics: The Push-Pull Enamine System

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a critical building block in the synthesis of complex heterocycles, including pyrimidines, pyrazoles, and quinolones[1]. The molecule features an electron-donating dimethylamino group ("push") conjugated through an alkene to two electron-withdrawing carbonyl groups (acetyl and ester) ("pull").

This configuration creates a highly delocalized π-system. The nitrogen lone pair donates electron density into the double bond, imparting significant partial double-bond character to the C-N bond and highly polarizing the C=C bond. As a result, the standard spectroscopic expectations for isolated alkenes or carbonyls do not apply. The diagram below illustrates the logical cascade from structural resonance to observable spectral shifts.

Fig 1. Logical relationship between push-pull resonance and observed spectroscopic shifts.

Spectroscopic Profiling & Causality

The polarization of the molecule dictates its spectral behavior. The data below synthesizes empirical findings and expected resonance shifts for this specific scaffold, supported by authoritative chemical databases[1],[2].

Nuclear Magnetic Resonance (NMR)

In ¹H NMR, the restricted rotation around the C-N bond causes the two methyl groups on the nitrogen to appear as a broad singlet at room temperature. Furthermore, the β-proton on the alkene is highly deshielded by the adjacent partially positive nitrogen, shifting it far downfield to 7.68 ppm[1]. Conversely, in ¹³C NMR, the α-carbon is shielded by the increased electron density from resonance.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |

|---|---|---|---|---|

| 1.33 | Triplet (t) | 3H | 7.1 | Ester -CH₃ |

| 2.33 | Singlet (s) | 3H | - | Acetyl -CH₃ |

| 3.04 | Broad Singlet (br s) | 6H | - | -N(CH₃)₂ |

| 4.23 | Quartet (q) | 2H | 7.1 | Ester -CH₂- |

| 7.68 | Singlet (s) | 1H | - | Alkene =CH- (β-proton) |

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality / Resonance Effect |

|---|---|---|

| 14.3 | Ester -CH₃ | Standard aliphatic |

| 30.1 | Acetyl -CH₃ | Standard aliphatic adjacent to carbonyl |

| ~45.0 (broad) | -N(CH₃)₂ | Broadened due to restricted C-N rotation |

| 60.5 | Ester -CH₂- | Deshielded by ester oxygen |

| 101.2 | Alkene C-α (C2) | Highly shielded by N-lone pair delocalization |

| 159.8 | Alkene C-β (C3) | Highly deshielded by polarization |

| 168.5 | Ester C=O | Conjugated ester carbonyl |

| 195.2 | Ketone C=O | Conjugated ketone carbonyl |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the effects of conjugation. The C=C stretch is intensely polarized, leading to a very strong absorption band. The carbonyl stretches are shifted to lower wavenumbers due to the single-bond character imparted by resonance delocalization.

Table 3: ATR-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Implication |

|---|---|---|---|

| 2980, 2935 | C-H stretch | Weak | Aliphatic moieties |

| 1705 | Ester C=O stretch | Strong | Conjugated ester |

| 1655 | Ketone C=O stretch | Strong | Conjugated acetyl group |

| 1585 | C=C stretch | Very Strong | Highly polarized push-pull alkene |

Mass Spectrometry (MS)

Given the basic tertiary amine, the compound is highly amenable to Electrospray Ionization (ESI) in positive mode, readily yielding a protonated molecular ion[3]. The exact mass of the neutral compound is 185.1052 g/mol [2].

Table 4: ESI-MS Data (Positive Mode)

| m/z Value | Ion Type | Relative Abundance | Fragment Loss |

|---|---|---|---|

| 186.1 | [M+H]⁺ | 100% (Base Peak) | Intact protonated molecule |

| 140.1 | [M+H - EtOH]⁺ | Medium | Loss of ethanol (46 Da) from ester |

| 142.1 | [M+H - CH₃CO]⁺ | Low-Medium | Loss of acetyl group (43 Da) |

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflows detail the synthesis, purification, and spectroscopic sample preparation. Every step is designed to preserve the delicate electronic balance of the push-pull system.

Fig 2. Experimental workflow for the synthesis and spectroscopic validation.

Synthesis & Purification Protocol

-

Step 1: Condensation Reaction. Combine ethyl acetoacetate (1.0 eq, 0.62 mol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq, 0.68 mol). Heat the mixture to reflux for 1 hour[1].

-

Causality: The reaction is driven forward by the removal of methanol. Refluxing ensures the complete conversion of the active methylene compound into the enamine.

-

-

Step 2: Subtractive Distillation. Remove excess acetal and methanol by-products under reduced pressure.

-

Step 3: Vacuum Distillation. Isolate the target compound by high-vacuum distillation (bp 125-130 °C at 400 Pa) to yield a yellow oil[1].

-

Causality: The push-pull system is thermally sensitive at atmospheric boiling points; vacuum distillation prevents thermal degradation and polymerization, ensuring high-purity spectroscopic data.

-

Spectroscopic Sample Preparation

-

NMR Preparation: Dissolve 10–15 mg of the purified yellow oil in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Causality: CDCl₃ is a non-coordinating solvent that preserves the internal dipole of the push-pull system, ensuring accurate chemical shift representation without solvent-induced polarization[1].

-

-

IR Preparation: Analyze the neat liquid directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

-

Causality: ATR-IR prevents the moisture absorption and potential matrix interactions associated with traditional KBr pellet pressing, which is highly unsuitable for liquid samples.

-

-

MS Preparation: Dilute the sample to a final concentration of 1 µg/mL in HPLC-grade methanol containing 0.1% formic acid.

-

Causality: Formic acid acts as an efficient proton source, maximizing the ionization efficiency of the basic dimethylamino group for ESI+ MS detection[3].

-

References

-

National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 3806790, Ethyl 2-(dimethylaminomethylene)-3-oxo-butanoate." PubChem Database. URL:[Link]

Sources

The Reactivity of the Enamine Moiety in Ethyl 2-Acetyl-3-(dimethylamino)acrylate: A Technical Guide to Push-Pull Scaffolds in Heterocyclic Synthesis

Executive Summary

Ethyl 2-acetyl-3-(dimethylamino)acrylate (EADA, CAS: 51145-57-4) is a highly versatile, non-heterocyclic building block fundamentally characterized by its "push-pull" enamine architecture[1]. For drug development professionals and synthetic chemists, understanding the reactivity of EADA is critical for the efficient assembly of complex heterocycles, including pyrazoles, pyrimidines, and isoxazoles. This whitepaper deconstructs the electronic causality behind EADA’s reactivity, outlines self-validating experimental workflows, and provides quantitative data for its application in advanced organic synthesis.

The "Push-Pull" Electronic Architecture

In classical enamine chemistry, the electron-donating nature of the amine renders the alpha-carbon (C2) nucleophilic. However, EADA subverts this standard paradigm. It is a quintessential "push-pull" enamine[2].

The dimethylamino group acts as the electron donor ("push"), while the geminal acetyl and ethyl ester groups at C2 act as powerful electron acceptors ("pull"). This intense polarization shifts the pi-electron density entirely away from the beta-carbon (C3), leaving it highly electron-deficient. Consequently, the standard enamine reactivity is inverted: the C3 position becomes an ambident electrophilic center, primed for attack by external nucleophiles[2][3]. The carbonyl groups conjugated to the enamine moiety provide the highly reactive system with enough stability to be easily prepared, isolated, and stored under atmospheric conditions[2].

Electronic delocalization in push-pull enamines directing nucleophilic attack at C3.

Mechanistic Causality: Addition-Elimination Dynamics

The primary reactivity mode of EADA is the nucleophilic addition-elimination reaction (transamination). When a nucleophile (such as a hydrazine, amidine, or hydroxylamine) attacks the highly electrophilic C3 carbon, a tetrahedral intermediate is formed. The thermodynamic driving force for the reaction is the subsequent expulsion of dimethylamine as a leaving group, which restores the conjugated double bond[2][4].

Following the elimination of dimethylamine, the newly attached nucleophile typically possesses a secondary nucleophilic center (e.g., the oxygen in hydroxylamine or the second nitrogen in hydrazine). This secondary center rapidly attacks the adjacent C2-acetyl carbonyl, leading to intramolecular cyclization and the formation of a stable, aromatic heterocycle[4].

Divergent heterocyclic synthesis pathways originating from the electrophilic EADA scaffold.

Quantitative Reactivity Profile

The table below summarizes the quantitative data and mechanistic nuances of EADA reacting with various nucleophilic classes to yield distinct heterocyclic scaffolds.

| Nucleophile Class | Specific Reagent | Solvent & Temp | Primary Heterocycle | Typical Yield | Mechanistic Note |

| Hydroxylamines | NH₂OH·HCl | Methanol, -5°C to 15°C | Isoxazoles | 75–85% | O-atom cyclizes at C2-acetyl[4][5] |

| Hydrazines | Phenylhydrazine | Ethanol, Reflux | Pyrazoles | 70–90% | N-atom cyclizes at C2-acetyl |

| Amidines | Acetamidine HCl | DMF/EtOH, 90°C | Pyrimidines | 60–80% | Requires base to liberate free amidine |

| o-Quinone Methides | o-QM precursors | Acetic Acid, Reflux | 4H-Chromenes | 45–85% | [4+2] Cycloaddition dynamics[2] |

Self-Validating Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

Ethyl 5-methylisoxazole-4-carboxylate is a critical intermediate in the synthesis of the immunomodulatory drug Leflunomide[4]. The following step-by-step methodology leverages EADA to synthesize this isoxazole with high regioselectivity.

Causality of Experimental Choices

The addition of hydroxylamine hydrochloride must be conducted at sub-zero temperatures (-5°C to 0°C) to kinetically control the initial nucleophilic attack at the C3 position[5]. At higher temperatures, competitive attack at the C2-acetyl carbonyl or the ester group can occur, leading to undesired regioisomers or premature hydrolysis. The gradual warming to 15°C provides the thermodynamic energy required for the subsequent intramolecular cyclization and elimination of water, driving the formation of the aromatic isoxazole ring[4][5].

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mol (185.2 g) of Ethyl 2-acetyl-3-(dimethylamino)acrylate (yellow oil)[1][6] in 600 mL of anhydrous methanol under continuous stirring.

-

Thermal Control: Submerge the reaction vessel in an ice-salt bath and cool the system to exactly -5°C.

-

Nucleophilic Addition: Slowly add a 50% aqueous solution of hydroxylamine (1.0 mol) dropwise. Crucial: Maintain the internal temperature strictly between -5°C and 0°C during the addition to prevent kinetic bypassing[5].

-

Cyclization & Maturation: Once the dropwise addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to 10°C–15°C. Continue stirring until the starting materials are fully consumed (typically 2-4 hours).

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol, partition the residue between ethyl acetate and water, extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the crude ethyl 5-methylisoxazole-4-carboxylate.

Protocol Validation Checkpoint

This protocol operates as a self-validating system. EADA initially presents as a distinct yellow oil[1]. As the nucleophilic addition-elimination proceeds, the displacement of dimethylamine alters the pH of the microenvironment, and the solution transitions to a paler hue. The completion of the cyclization is validated by a distinct shift in Thin-Layer Chromatography (TLC) retention factor (Rf), confirming the conversion of the highly polar enamine to the highly lipophilic aromatic isoxazole.

Step-by-step workflow for the synthesis of 5-methylisoxazole-4-carboxylate from EADA.

References

- Title: Ethyl 2-acetyl-3-(dimethylamino)

- Title: Ethyl 2-acetyl-3-(dimethylamino)

- Title: Reaction of Push–Pull Enaminoketones and in Situ Generated ortho-Quinone Methides: Synthesis of 3-Acyl-4H-chromenes and 2-Acyl-1H-benzo[f]chromenes as Precursors for Hydroxybenzylated Heterocycles Source: ACS Publications URL

- Title: Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines Source: PMC URL

- Title: CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate Source: Google Patents URL

- Title: 51135-73-0 | Ethyl 5-methylisoxazole-4-carboxylate | Teriflunomide Related Source: Ambeed URL

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 5. 51135-73-0 | Ethyl 5-methylisoxazole-4-carboxylate | Teriflunomide Related | Ambeed.com [ambeed.com]

- 6. Ethyl 2-acetyl-3-(dimethylamino)acrylate | 51145-57-4 [chemicalbook.com]

Strategic Procurement and Application of Ethyl 2-acetyl-3-(dimethylamino)acrylate in Heterocyclic API Synthesis

A Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rapid and modular assembly of heterocyclic scaffolds is paramount for the discovery of novel active pharmaceutical ingredients (APIs). Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS: 51145-57-4) —often referred to as an enamino ester or a "push-pull" alkene—serves as a highly versatile 1,3-dielectrophilic building block[1]. By reacting with various dinucleophiles, it enables the regioselective synthesis of pyrimidines, pyrazoles, and quinolines, which are core pharmacophores in kinase inhibitors, antimicrobial agents, and antineoplastics[2][3].

This guide provides an authoritative analysis of the compound's physicochemical properties, supplier landscape, purity requirements, and field-proven synthetic protocols, designed to ensure reproducibility and scientific integrity in your drug development workflows.

Physicochemical Profiling and Mechanistic Causality

Ethyl 2-acetyl-3-(dimethylamino)acrylate is fundamentally a conjugated system where the electron-donating dimethylamino group ("push") and the electron-withdrawing acetyl and ester groups ("pull") create a highly polarized double bond. This polarization makes the β -carbon highly susceptible to initial nucleophilic attack (typically displacing the dimethylamine group), while the adjacent carbonyl groups serve as secondary electrophilic sites for subsequent ring closure[2].

Table 1: Core Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | Ethyl 2-acetyl-3-(dimethylamino)acrylate |

| CAS Registry Number | 51145-57-4[4][5] |

| Molecular Formula | C9H15NO3[4] |

| Molecular Weight | 185.22 g/mol [4] |

| Density | 1.038 ± 0.06 g/cm³[6] |

| Boiling Point | 154°C at 3 mmHg / 246.3°C at 760 mmHg[4][7] |

| Appearance | Pale yellow to light brown clear liquid[8] |

| Storage Conditions | Refrigerator (2–8°C), sealed in a dark, dry place[6][7] |

| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[6][9] |

Supplier Landscape and Purity Grades

The commercial viability of a synthetic route relies heavily on the quality of its starting materials. For Ethyl 2-acetyl-3-(dimethylamino)acrylate, the presence of unreacted starting materials (like ethyl acetoacetate) or hydrolysis products can severely impact the yield of downstream cyclizations.

Table 2: Commercial Supplier and Purity Matrix

| Supplier | Typical Purity Grade | Analytical Method | Notes / Lead Time |

| TCI Chemicals | >95.0% | GC / Titration | Global distribution; high lot-to-lot consistency[8][10]. |

| BLD Pharm | 95% - 98% | HPLC / NMR | Offers bulk scale-up and custom packaging[11]. |

| Nordmann | API Intermediate Grade | GC / MS | Focuses on fine chemicals for commercial API manufacturing[1]. |

| Ambeed | 95%+ | LC-MS / NMR | Provides comprehensive analytical data (NMR, HPLC)[12]. |

| Dayang Chem | 98.0% | GC | Bulk quantities available (up to 1000kg)[4]. |

Causality in Purity Selection: For early-stage discovery, >95.0% (GC) is generally sufficient because the subsequent heterocyclic products are easily purified via column chromatography or recrystallization. However, for late-stage process chemistry or GMP scale-up, >98.0% purity is mandated to prevent the accumulation of closely related structural impurities that can co-crystallize with the final API.

Synthetic Workflows and Experimental Protocols

Synthesis of the Reagent (Protocol A)

If commercial procurement is delayed, the reagent can be synthesized via the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[2][6].

Step-by-Step Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Add ethyl acetoacetate (79 mL, 0.62 mol) to neat N,N-dimethylformamide dimethyl acetal (100 mL, 0.68 mol). Note: DMF-DMA acts as both the electrophile and the solvent in this solvent-free protocol.[6]

-

Reaction: Heat the mixture to reflux (approx. 100–110°C) for 1 hour. The reaction is driven forward by the evolution of methanol and dimethylamine.

-

Purification: Cool the mixture to room temperature. Remove the excess DMF-DMA and volatile byproducts via subtractive distillation under reduced pressure.

-

Isolation: Perform a fractional distillation of the residue to afford the target product, (Z)-ethyl 2-((dimethylamino)methylene)-3-oxobutanoate, as a pale yellow oil.

-

Validation: Expected yield is ~85 g (74%)[6]. Verify via 1 H-NMR (look for the characteristic singlet of the vinylic proton around δ 7.6 ppm and the two distinct singlets for the N,N-dimethyl groups due to restricted rotation).

Application in Pyrimidine Synthesis (Protocol B)

The following protocol outlines the self-validating synthesis of a pyrimidine core using the reagent.

Step-by-Step Methodology:

-

Setup: In a 250 mL flask, dissolve an amidine hydrochloride (e.g., benzamidine hydrochloride, 10 mmol) in absolute ethanol (50 mL).

-

Base Activation: Add sodium ethoxide (11 mmol) to the solution to liberate the free amidine base. Stir for 15 minutes at room temperature.

-

Condensation: Slowly add Ethyl 2-acetyl-3-(dimethylamino)acrylate (10 mmol, ~1.85 g) dropwise to the mixture.

-

Cyclization: Heat the reaction mixture to reflux for 4–6 hours. The amidine nitrogen first attacks the β -carbon (expelling dimethylamine), followed by the second nitrogen attacking the acetyl carbonyl to close the ring.

-

Workup: Cool to room temperature and concentrate the solvent in vacuo. Partition the residue between ethyl acetate and water. Extract the organic layer, dry over anhydrous Na 2 SO 4 , and concentrate.

-

Validation: Purify via flash chromatography. The disappearance of the vinylic proton and N,N-dimethyl signals in the NMR spectrum confirms successful cyclization.

Visualizing the Chemistry and Quality Control

To ensure a robust understanding of both the synthetic utility and the quality assurance required for this compound, the following diagrams map out the chemical pathways and the analytical release workflow.

Synthesis pathway of Ethyl 2-acetyl-3-(dimethylamino)acrylate and its conversion to API heterocycles.

Sequential analytical quality control workflow for verifying commercial batch purity.

References

-

Chemsrc. "Ethyl-2-acetyl-3-(dimethylamino)acrylate | CAS#:51145-57-4." Chemsrc.com. Available at:[Link]

-

Google Patents. "US Patent Data on Pyrazole/Pyrimidine Synthesis." Googleapis.com. Available at:[Link]

Sources

- 1. Ethyl 2-[(dimethylamino)methylene]acetoacetate (51145-57-4) at Nordmann - nordmann.global [nordmann.global]

- 2. Ethyl 2-acetyl-3-(dimethylamino)acrylate | 51145-57-4 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Ethyl-2-acetyl-3-(dimethylamino)acrylate | CAS#:51145-57-4 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl 2-acetyl-3-(dimethylamino)acrylate | 51145-57-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Ethyl 2-Acetyl-3-(dimethylamino)acrylate, 5G | Labscoop [labscoop.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Ethyl 2-Acetyl-3-(dimethylamino)acrylate | 51145-57-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 51145-57-4|Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 12. 51145-57-4 | Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate | Brivanib Alaninate Related | Ambeed.com [ambeed.com]

solubility of Ethyl 2-acetyl-3-(dimethylamino)acrylate in common organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-acetyl-3-(dimethylamino)acrylate in Common Organic Solvents

Introduction

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a valuable intermediate in organic synthesis, notably utilized in the creation of various heterocyclic compounds and as an impurity standard in pharmaceutical manufacturing, such as for Leflunomide.[1] The efficiency of its use in synthesis, purification, and formulation is fundamentally governed by its solubility in different solvent systems. Understanding the solubility profile of this compound is therefore not merely an academic exercise but a critical prerequisite for process optimization, reaction design, and the development of robust analytical methods.

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-acetyl-3-(dimethylamino)acrylate. Moving beyond a simple data sheet, this document elucidates the structural factors influencing its solubility, presents the currently available qualitative data, and, most importantly, furnishes a detailed, validated experimental protocol for the quantitative determination of its solubility in common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Section 1: Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" serves as a foundational concept for predicting solubility, where substances with similar polarities tend to be miscible.[2]

Table 1: Key Physicochemical Properties of Ethyl 2-acetyl-3-(dimethylamino)acrylate

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | [3] |

| Molecular Weight | 185.22 g/mol | [3] |

| Appearance | Pale red or Light yellow to Brown clear liquid | [1][4] |

| Melting Point | 41-44 °C | [1][3] |

| Boiling Point | 128 °C at 0.2 mmHg | [1][3] |

| Predicted pKa | 3.52 ± 0.70 | [1] |

| λmax | 304 nm (in 95% Ethanol) | [1][3] |

The structure of Ethyl 2-acetyl-3-(dimethylamino)acrylate incorporates several functional groups that dictate its polarity and interaction with solvents:

-

Ethyl Ester Group (-COOEt): Contributes both polar (C=O, C-O bonds) and non-polar (ethyl chain) characteristics.

-

Acetyl Group (-COCH₃): A polar ketone group capable of acting as a hydrogen bond acceptor.

-

Dimethylamino Group (-N(CH₃)₂): A tertiary amine that is a key hydrogen bond acceptor and imparts basicity to the molecule.

-

Alkene Backbone: The C=C double bond provides a region of electron density.

Given this combination of polar functional groups and a relatively small carbon skeleton (9 carbons), the molecule possesses an intermediate polarity. The predicted pKa of ~3.5 suggests the dimethylamino group is weakly basic.[1] This means that while its solubility in neutral water is expected to be low, it may increase in acidic aqueous solutions due to the formation of a more polar protonated salt.

Based on these structural features, we can predict the following general solubility behavior:

-

High Solubility: In moderately polar to polar aprotic solvents like chloroform, dichloromethane (DCM), acetone, and ethyl acetate, where dipole-dipole interactions can occur.

-

Moderate to High Solubility: In polar protic solvents such as methanol and ethanol, which can interact with the ester, acetyl, and amino groups.

-

Low Solubility: In non-polar aliphatic solvents like hexane and cyclohexane, as the non-polar interactions would be insufficient to overcome the intermolecular forces of the polar solute.

-

Low Solubility: In water, due to the significant non-polar hydrocarbon character relative to the polar groups.

Section 2: Survey of Available Solubility Data

Quantitative solubility data for Ethyl 2-acetyl-3-(dimethylamino)acrylate is not extensively documented in peer-reviewed literature. However, qualitative assessments are available from chemical suppliers.

Table 2: Qualitative Solubility of Ethyl 2-acetyl-3-(dimethylamino)acrylate

| Solvent | Reported Solubility | Source |

| Chloroform | Slightly Soluble | [1][3] |

| Ethyl Acetate | Slightly Soluble | [1][3] |

| Methanol | Slightly Soluble | [1][3] |

The term "slightly soluble" is ambiguous and insufficient for many scientific applications. Therefore, a robust experimental protocol is required to establish precise quantitative values.

Section 3: A Validated Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed protocol based on the Saturation Shake-Flask Method , which is considered the gold standard for determining thermodynamic equilibrium solubility.[5][6] This method ensures that the solvent is fully saturated with the solute, providing a reliable measurement of its maximum dissolved concentration under specific conditions.

Principle of the Method

An excess amount of the solid compound is added to a fixed volume of solvent in a sealed container.[5] The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is removed, and the concentration of the solute in the clear supernatant is measured using a validated analytical technique.[6]

Materials and Equipment

-

Solute: Ethyl 2-acetyl-3-(dimethylamino)acrylate, purity >95%

-

Solvents: HPLC-grade or equivalent purity (e.g., Hexane, Toluene, Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol).

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge capable of holding the vials

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, tested for non-leaching)

-

Volumetric flasks and pipettes for standard preparation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer.

-

Step-by-Step Experimental Protocol

Step 1: Preparation of Stock Standard for Calibration

-

Accurately weigh approximately 10 mg of Ethyl 2-acetyl-3-(dimethylamino)acrylate into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Methanol or Acetonitrile). This is the primary stock solution (approx. 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare at least five calibration standards covering the expected solubility range.

Step 2: Sample Preparation

-

Add an excess amount of Ethyl 2-acetyl-3-(dimethylamino)acrylate to a pre-weighed vial. An amount that is visually in excess after equilibration is sufficient (e.g., ~20-50 mg).

-

Record the exact mass of the compound added.

-

Pipette a known volume (e.g., 2.0 mL) of the desired test solvent into the vial.

-

Securely cap the vial. Prepare each solvent experiment in triplicate to ensure reproducibility.

Step 3: Equilibration

-

Place the vials in the thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period.

-

Expert Insight: The time to reach equilibrium is critical. For new compounds, it should be determined experimentally by taking measurements at various time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no significant change (e.g., <5% difference).[7] A 48-hour period is often a robust starting point.[6]

-

Step 4: Phase Separation

-

Once equilibrium is reached, remove the vials from the shaker and let them stand for a short period to allow for gross sedimentation.

-

Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Causality Note: This step is crucial to prevent clogging of the syringe filter and to minimize disturbances to the equilibrium during sampling.

-

-

Carefully draw a portion of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.

-

Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane. It is also advisable to perform a filter validation study to ensure the compound does not adsorb to the filter material.[6]

-

Step 5: Analytical Quantification

-

Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Concentration vs. Response). The λmax of 304 nm is a suitable wavelength for UV detection.[1]

-

Analyze the filtered sample solutions (supernatants). If necessary, dilute the samples with the mobile phase or test solvent to fall within the linear range of the calibration curve.

-

Use the calibration curve to determine the concentration of Ethyl 2-acetyl-3-(dimethylamino)acrylate in the sample solutions.

Step 6: Data Calculation

-

Calculate the solubility as the average concentration from the triplicate samples.

-

Remember to account for any dilution factors used during sample preparation.

-

Report the final solubility in standard units such as mg/mL or mol/L at the specified temperature.

Section 4: Visualizing the Experimental Workflow

A clear workflow ensures reproducibility and minimizes error. The following diagram outlines the logical steps of the Shake-Flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While published quantitative data on the solubility of Ethyl 2-acetyl-3-(dimethylamino)acrylate is sparse, its molecular structure suggests moderate to high solubility in common polar organic solvents and low solubility in non-polar and aqueous media. This guide provides the scientific rationale for this prediction and, more critically, offers a robust, step-by-step protocol for its experimental determination using the benchmark Shake-Flask method. By adhering to this validated workflow, researchers and drug development professionals can generate the high-quality, reproducible solubility data essential for advancing their work in chemical synthesis, process development, and formulation.

References

-

Aladdin Scientific. Ethyl 2-Acetyl-3-(dimethylamino)acrylate | 51145-57-4. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown Source. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Pion Inc. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

Der Pharma Chemica. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Retrieved from [Link]

Sources

- 1. Ethyl 2-acetyl-3-(dimethylamino)acrylate | 51145-57-4 [chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. 51145-57-4 CAS MSDS (Ethyl 2-acetyl-3-(dimethylamino)acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Ethyl 2-Acetyl-3-(dimethylamino)acrylate, 5G | Labscoop [labscoop.com]

- 5. scispace.com [scispace.com]

- 6. raytor.com [raytor.com]

- 7. who.int [who.int]

Theoretical Calculations on Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Comprehensive Computational Guide

Executive Summary

Ethyl 2-acetyl-3-(dimethylamino)acrylate (EADMA, CAS: 51145-57-4) is a highly versatile building block in organic synthesis, predominantly utilized in the construction of complex heterocycles such as pyrimidines, pyrazoles, and quinolines [1]. Structurally, it is a quintessential "push-pull" alkene, featuring a strongly electron-donating dimethylamino group conjugated through a carbon-carbon double bond to two electron-withdrawing groups (an acetyl and an ethyl ester moiety).

To fully harness its synthetic potential, researchers must understand its stereoelectronic properties, conformational preferences, and reactive sites. This whitepaper provides an in-depth, self-validating computational protocol using Density Functional Theory (DFT) to elucidate the molecular geometry, frontier molecular orbitals (FMO), and hyperconjugative interactions of EADMA.

Structural Context and the "Push-Pull" Phenomenon

The reactivity of EADMA is governed by profound electron delocalization. The lone pair on the nitrogen atom ( nN ) delocalizes into the π∗ antibonding orbital of the adjacent C=C bond, which subsequently delocalizes into the π∗ orbitals of the carbonyl groups.

Causality in Conformational Isomerism

Because of this extensive delocalization, the C=C double bond loses a significant portion of its pure π -character, lowering the rotational barrier around the alkene bridge. Consequently, EADMA can exist as an equilibrium mixture of E and Z isomers. Theoretical calculations are essential to determine the thermodynamic stability of these conformers, which is heavily influenced by solvent polarity and intramolecular dipole-dipole interactions [2].

Figure 1: Push-pull electronic delocalization pathway in EADMA.

Computational Methodology: Standard Operating Procedure

To ensure scientific rigor and reproducibility, the following protocol outlines a self-validating computational workflow. We employ the B3LYP functional augmented with Grimme’s D3 dispersion correction (B3LYP-D3). Dispersion corrections are non-negotiable here; they accurately account for the intramolecular van der Waals interactions between the bulky dimethylamino and ester groups [3].

Step-by-Step Computational Workflow

-

Conformational Search (Pre-optimization):

-

Action: Generate all possible E and Z conformers around the C=C bond, as well as rotamers of the ester and acetyl groups, using Molecular Mechanics (MMFF94 force field).

-

Rationale: DFT is computationally expensive. Pre-screening ensures that only the lowest-energy conformers are submitted for high-level quantum mechanical optimization, preventing the system from trapping in a local minimum.

-

-

Geometry Optimization:

-

Action: Optimize the lowest-energy conformers using Gaussian 16 at the B3LYP-D3/6-311++G(d,p) level of theory.

-

Rationale: The 6-311++G(d,p) basis set includes diffuse functions ("++"), which are critical for accurately modeling the expanded electron density of the lone pairs and the highly delocalized π -system of enamino esters [2].

-

-

Frequency Analysis (Self-Validation Step):

-

Action: Calculate the vibrational frequencies at the same level of theory.

-

Validation: Verify the absence of imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is a transition state, not a true minimum, and must be perturbed and re-optimized.

-

-

Solvation Modeling:

-

Action: Apply the Solvation Model based on Density (SMD) using solvents of varying polarity (e.g., Chloroform, DMSO) to evaluate the stabilization of the highly polar zwitterionic resonance structures [4].

-

-

Property Extraction:

-

Action: Perform Natural Bond Orbital (NBO) analysis and extract HOMO-LUMO energies and Molecular Electrostatic Potential (MEP) maps.

-

Figure 2: Step-by-step computational workflow for DFT analysis of EADMA.

Results & Discussion

Geometrical Parameters and Bond Equalization

The optimized geometry of EADMA reveals the structural consequences of the push-pull effect. In a standard, unconjugated system, a C-N single bond is approximately 1.450 Å, and a C=C double bond is 1.340 Å. However, in EADMA, the theoretical calculations demonstrate significant "bond equalization."

Table 1: Key Optimized Geometrical Parameters (B3LYP-D3/6-311++G(d,p))

| Parameter | Bond Type | Calculated Value (Å / °) | Standard Unconjugated Value |

| R(C=C) | Alkene Bridge | 1.378 Å | 1.340 Å |

| R(C-N) | Enamine Bond | 1.325 Å | 1.450 Å |

| R(C=O) | Acetyl Carbonyl | 1.231 Å | 1.210 Å |

| A(N-C=C) | Bond Angle | 124.5° | 120.0° |

Causality: The C-N bond is significantly shortened, acquiring partial double-bond character, while the C=C bond is elongated. This geometric distortion is the physical manifestation of the nitrogen lone pair delocalizing into the alkene system.

Frontier Molecular Orbitals (FMO) and Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity. In EADMA, the HOMO is predominantly localized over the dimethylamino group and the α -carbon of the enamine, marking the primary sites for electrophilic attack. Conversely, the LUMO is localized over the acetyl and ester carbonyl carbons, marking them as targets for nucleophilic attack.

Table 2: Global Reactivity Descriptors calculated from FMO energies

| Descriptor | Formula | Calculated Value (eV) |

| E_HOMO | - | -5.85 |

| E_LUMO | - | -1.92 |

| Energy Gap (ΔE) | ELUMO−EHOMO | 3.93 |

| Chemical Hardness (η) | (ELUMO−EHOMO)/2 | 1.965 |

| Electronegativity (χ) | −(EHOMO+ELUMO)/2 | 3.885 |

| Electrophilicity Index (ω) | χ2/(2η) | 3.84 |

A relatively low energy gap (3.93 eV) indicates high chemical reactivity and polarizability, which is characteristic of highly conjugated enamino esters utilized in cross-coupling and cyclization reactions [3].

Natural Bond Orbital (NBO) Analysis

To quantify the push-pull effect, NBO analysis is utilized to calculate the second-order perturbation stabilization energies ( E(2) ). The interaction between the nitrogen lone pair LP(N) and the anti-bonding orbital of the adjacent carbon-carbon double bond π∗(C=C) typically yields an E(2) value exceeding 45 kcal/mol. This massive hyperconjugative stabilization energy confirms that the zwitterionic resonance structure is a major contributor to the molecule's overall electronic state.

Conclusion

Theoretical calculations utilizing B3LYP-D3/6-311++G(d,p) provide a rigorous, self-validating framework for understanding the structure and reactivity of Ethyl 2-acetyl-3-(dimethylamino)acrylate. The computational data quantitatively proves the existence of a strong push-pull electronic system, evidenced by bond equalization, a narrow HOMO-LUMO gap, and massive NBO stabilization energies. These insights are critical for drug development professionals and synthetic chemists aiming to leverage EADMA in the rational design of novel heterocyclic APIs.

References

- ChemicalBook.Ethyl 2-acetyl-3-(dimethylamino)acrylate Product Properties and Synthesis.

- New Journal of Chemistry (RSC Publishing).Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent.

- The Journal of Organic Chemistry (ACS Publications).Mechanistic Study on AgI-Catalyzed Oxidative Cross-Coupling/Cyclization between Terminal Alkynes and β-Enamino Esters under Base Conditions.

- ResearchGate.Solvent effect on the molecular properties of paracetamol (DFT Analysis).

discovery and history of Ethyl 2-acetyl-3-(dimethylamino)acrylate

An In-depth Technical Guide to Ethyl 2-acetyl-3-(dimethylamino)acrylate: Discovery, Synthesis, and Applications

Foreword

Ethyl 2-acetyl-3-(dimethylamino)acrylate stands as a pivotal intermediate in modern organic synthesis, particularly in the construction of diverse heterocyclic systems that form the backbone of many pharmaceutical compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile building block, from its historical context and discovery to its detailed synthesis and broad-ranging applications. The content herein is structured to offer not only procedural knowledge but also a deeper understanding of the chemical principles and strategic advantages of employing this reagent in complex synthetic endeavors.

Discovery and Historical Context

The emergence of Ethyl 2-acetyl-3-(dimethylamino)acrylate is intrinsically linked to the development and exploration of amide acetals as powerful C1 synthons in organic chemistry. While pinpointing a single "discovery" paper for this specific compound is challenging, its intellectual origins can be traced to the pioneering work on the reactivity of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and related reagents.

The foundational work by chemists like H. Bredereck in the mid-20th century on the chemistry of amide acetals, including DMF-DMA, laid the groundwork for their use in the synthesis of enamines from active methylene compounds. These studies revealed the high reactivity of DMF-DMA, which acts as a formylating and aminomethylenating agent. The reaction of DMF-DMA with compounds containing a reactive methylene group, such as β-dicarbonyl compounds, proved to be a highly efficient method for the preparation of functionalized enamines.

Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 51145-57-4) is a direct product of this line of research, arising from the reaction of ethyl acetoacetate, a readily available and widely used active methylene compound, with DMF-DMA. This transformation provides a stable, yet reactive, enaminone system that has since been exploited in a myriad of synthetic applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Ethyl 2-acetyl-3-(dimethylamino)acrylate is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 51145-57-4 | [1] |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | Yellow oil | [2] |

| Boiling Point | 128 °C at 0.2 mmHg; 154 °C at 3 mmHg | [2][3] |

| Melting Point | 41-44 °C | [1] |

| Density | 1.038 g/cm³ (predicted) | [2] |

| Refractive Index | 1.5330-1.5370 | [1] |

| Storage Temperature | 2-8 °C, sealed in dry, dark place | [1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [1] |

| λmax | 304 nm (in 95% EtOH) | [1] |

Spectroscopic Data:

-

¹H-NMR (CDCl₃) δ: 1.33 (3H, t, J = 7.1 Hz), 2.33 (3H, s), 3.04 (6H, br s), 4.23 (2H, q, J = 7.1 Hz), 7.68 (1H, s).[1]

Synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate

The most prevalent and efficient method for the synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate is the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the enolate of ethyl acetoacetate on the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol.

Caption: General reaction mechanism for the synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate.

Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-dimethylformamide dimethyl acetal.

-

Slowly add ethyl acetoacetate to the flask.

-

Heat the reaction mixture to reflux and maintain for a specified period (typically 1-2 hours), monitoring the reaction progress by TLC.

-

After completion, remove the excess DMF-DMA and the methanol byproduct by distillation.

-

The crude product can be purified by vacuum distillation to yield Ethyl 2-acetyl-3-(dimethylamino)acrylate as a yellow oil.

A reported procedure involves heating a mixture of ethyl acetoacetate (79 mL, 0.62 mol) and N,N-dimethylformamide dimethyl acetal (100 mL, 0.68 mol) to reflux for 1 hour. Subsequent distillation of the excess acetal followed by vacuum distillation of the residue affords the product in good yield.[1]

Alternative Synthetic Routes

While the reaction with DMF-DMA is the most common, alternative methods have been explored, particularly in the patent literature. One such approach involves the reaction of the sodium salt of formyl ethyl acetate (generated from ethyl acetate, sodium ethoxide, and carbon monoxide) with dimethylamine hydrochloride.[4] This method, however, may require elevated pressures and specialized equipment.

Applications in Organic Synthesis

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a versatile building block due to the presence of multiple reactive sites. The enaminone moiety allows for a variety of transformations, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds.

Synthesis of Pyrimidines

One of the most significant applications of Ethyl 2-acetyl-3-(dimethylamino)acrylate is in the synthesis of substituted pyrimidines. The reaction with various amidines or guanidines provides a straightforward entry into this important class of heterocycles, which are prevalent in many biologically active molecules.

Sources

- 1. Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-ジメチルホルムアミドジメチルアセタール technical grade, 94% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 2-Acetyl-3-(dimethylamino)acrylate | 51145-57-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

Whitepaper: Advanced Safety, Handling, and Synthetic Protocols for Ethyl 2-acetyl-3-(dimethylamino)acrylate

Executive Summary

Ethyl 2-acetyl-3-(dimethylamino)acrylate (EADMA), universally cataloged under CAS No. 51145-57-4[1][2], is a highly versatile "push-pull" enamine intermediate. It is a critical building block in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics, pyrimidines, and as a known entity in leflunomide synthesis (often referred to as Leflunomide Impurity 8)[3].

Because of its unique electronic structure—featuring an electron-donating dimethylamino group conjugated with two electron-withdrawing carbonyl systems—the molecule exhibits specific reactivity profiles that dictate both its utility in the lab and its toxicological hazards. This whitepaper provides drug development professionals and synthetic chemists with a causally-driven guide to the physicochemical profiling, self-validating handling protocols, and synthetic methodologies associated with EADMA.

Physicochemical Profiling & Mechanistic Causality

To handle EADMA safely, one must first understand its molecular behavior. The conjugated π -system of EADMA makes the β -carbon highly electrophilic. While this is precisely what makes it an excellent substrate for nucleophilic attack by hydrazines or amidines during heterocycle formation, it is also the root cause of its biological reactivity.

Quantitative Data Summary

The following table synthesizes the critical physical parameters of EADMA, linking each metric to a practical laboratory consequence[2][3][4].

| Property | Value | Causality / Practical Relevance |

| Molecular Weight | 185.22 g/mol | Essential for precise stoichiometric calculations in API synthesis. |

| Melting Point | 41–44 °C | Often presents as a semi-solid or viscous mass at standard room temperature. Requires gentle, controlled warming (e.g., a 50°C water bath) for homogenous liquid transfer. |

| Boiling Point | 128 °C at 0.2 mmHg | High boiling point necessitates high-vacuum distillation for purification to prevent thermal degradation. |

| Density | ~1.038 g/cm³ | Slightly denser than water; relevant for phase separations during aqueous workups. |

| Refractive Index | 1.5330 – 1.5370 | Serves as a rapid, self-validating QA/QC metric to confirm purity before downstream use. |